An In-depth Technical Guide to the Solubility of 4-Bromo-2-fluoro-3-methoxyphenylboronic acid
An In-depth Technical Guide to the Solubility of 4-Bromo-2-fluoro-3-methoxyphenylboronic acid
Introduction
4-Bromo-2-fluoro-3-methoxyphenylboronic acid is a highly functionalized arylboronic acid that serves as a critical building block in modern synthetic and medicinal chemistry. Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, allows for the construction of complex molecular architectures, making it invaluable to researchers in drug discovery and materials science.[1] However, the successful application of this reagent is fundamentally governed by its solubility characteristics in various solvent systems. A thorough understanding of its solubility is paramount for reaction optimization, purification, formulation, and biological screening.
This technical guide provides a comprehensive overview of the solubility of 4-Bromo-2-fluoro-3-methoxyphenylboronic acid. We will delve into its core physicochemical properties, the theoretical and practical factors influencing its dissolution, and present robust, field-proven protocols for accurately determining its solubility. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this key synthetic intermediate.
Physicochemical Properties
A foundational understanding of the molecule's intrinsic properties is essential before exploring its solubility. These parameters dictate its interactions with various solvents.
| Property | Value | Source |
| CAS Number | 943830-77-1 | [2][3] |
| Molecular Formula | C₇H₇BBrFO₃ | [3] |
| Molecular Weight | 248.84 g/mol | [3] |
| Appearance | White to off-white solid/powder | N/A |
| Predicted pKa | ~7.58 ± 0.58 | [2][3] |
| Predicted Density | 1.68 ± 0.1 g/cm³ | [3] |
| Predicted Boiling Point | 358.9 ± 52.0 °C | [3] |
Section 1: The Chemistry of Boronic Acid Solubility
The solubility of arylboronic acids is more complex than that of typical small organic molecules. Several equilibria are at play, which can significantly influence experimental outcomes and must be understood to generate reproducible data.
The Boronic Acid-Boroxine Equilibrium
A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[4] This equilibrium is highly dependent on the solvent, temperature, and the electronic nature of the substituents on the aryl ring.
The formation of the less soluble, more crystalline boroxine can lead to an underestimation of the true solubility of the monomeric boronic acid.[5] It is a primary reason for variability in reported solubility data for this class of compounds. Protocols must be designed to either control or account for this equilibrium.
Aqueous Solubility and pH-Dependence
In aqueous media, the solubility of 4-Bromo-2-fluoro-3-methoxyphenylboronic acid is intrinsically linked to the solution's pH. Boronic acids are Lewis acids, capable of accepting a hydroxide ion to convert from a neutral, trigonal planar geometry to an anionic, tetrahedral boronate species.
With a predicted pKa of approximately 7.58, the compound's solubility is expected to increase significantly in basic conditions (pH > 8) due to the formation of the more polar and readily solvated boronate anion. Conversely, in acidic to neutral pH, the less soluble trigonal form will predominate.[2][3]
Influence of Substituents on Solubility
The substituents on the phenyl ring (4-Bromo, 2-fluoro, 3-methoxy) are critical determinants of solubility.
-
Bromine (4-position): The bromo group is hydrophobic and increases the molecule's overall lipophilicity, which is expected to decrease aqueous solubility.
-
Fluorine (2-position): Fluorine is a highly electronegative atom. Its presence can influence the acidity (pKa) of the boronic acid and affect crystal lattice energies, thereby modulating solubility in complex ways.
-
Methoxy (3-position): The methoxy group can act as a hydrogen bond acceptor. While it adds some polar character, its overall effect will be a balance between this and its contribution to molecular size. In related compounds like 4-methoxyphenylboronic acid, the methoxy group contributes to solubility in polar organic solvents.[6][7]
Section 2: Predicted Solubility Profile
While specific experimental data for 4-Bromo-2-fluoro-3-methoxyphenylboronic acid is not widely published, a qualitative and semi-quantitative solubility profile can be predicted based on the behavior of structurally similar phenylboronic acids.[4][6]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Expert Insights |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane | High | Ethers are excellent solvents for boronic acids, capable of disrupting the intermolecular hydrogen bonding in the solid state.[4] They are often used as reaction solvents for Suzuki-Miyaura couplings. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | Similar to ethers, the polarity and hydrogen bond accepting capability of ketones facilitate the dissolution of boronic acids.[4] |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Alcohols are polar, protic solvents that can effectively solvate the boronic acid moiety. Data for similar compounds shows good solubility in methanol.[8] However, there is a risk of forming boronic esters. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity suitable for dissolving many boronic acids, but solubility is generally lower than in ethers or ketones.[4] They can be good choices for purification by crystallization. |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These highly polar solvents are very effective at dissolving a wide range of organic compounds, including functionalized boronic acids. DMSO is a common choice for preparing stock solutions for biological screening.[9] |
| Hydrocarbons | Toluene, Hexanes, Cyclohexane | Very Low | The nonpolar nature of hydrocarbons makes them poor solvents for the polar boronic acid.[4] They are often used as anti-solvents for crystallization or to wash away nonpolar impurities. |
| Aqueous | Water, Buffered Solutions (pH 7.4) | Low (at neutral pH) | Due to the lipophilic nature of the substituted phenyl ring, aqueous solubility at physiological pH is expected to be low.[6] As discussed, solubility will increase at higher pH. |
Disclaimer: This table represents a predicted profile based on established chemical principles and data from analogous compounds. It is not a substitute for empirical determination.
Section 3: Protocols for Experimental Solubility Determination
Accurate solubility data requires robust and well-controlled experimental design. We present two gold-standard methodologies: the Shake-Flask method for thermodynamic (equilibrium) solubility and a dynamic method for temperature-dependent solubility in organic solvents.
Protocol: Thermodynamic Solubility via Shake-Flask Method
This method determines the equilibrium solubility and is suitable for both aqueous and organic solvents. It is the preferred method for generating data for drug development and formulation.[10]
Methodology:
-
Preparation: Add an excess amount of solid 4-Bromo-2-fluoro-3-methoxyphenylboronic acid to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, or an organic solvent) in a glass vial. The presence of undissolved solid at the end of the experiment is critical.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the system to equilibrate for a sufficient period. For thermodynamic solubility, 24-48 hours is standard to ensure the dissolution/precipitation equilibrium is reached and the boronic acid/boroxine equilibrium has stabilized.[10]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifuging the vials at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering the suspension through a low-binding filter plate (e.g., 0.45 µm PVDF).
-
Quantification: Carefully remove an aliquot of the clear supernatant. Prepare a serial dilution of this supernatant with an appropriate mobile phase or solvent.
-
Analysis: Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be generated using stock solutions of known concentrations.
-
Calculation: The solubility is determined from the concentration measured in the saturated supernatant, accounting for any dilutions made. The assay should be performed in triplicate to ensure statistical validity.
Protocol: Dynamic Solubility in Organic Solvents
This synthetic method is highly effective for determining the temperature-dependent solubility of a compound in organic solvents. It relies on identifying the temperature at which a solid-liquid mixture of known composition becomes a single, clear phase upon heating.[11][12]
Methodology:
-
Sample Preparation: Prepare a biphasic sample of known composition by accurately weighing the boronic acid and the chosen organic solvent into a jacketed glass vessel equipped with a magnetic stirrer.[12]
-
Heating and Stirring: Vigorously stir the mixture while heating it at a slow, controlled rate (e.g., 0.1-0.2 K/min) using a circulating bath connected to the vessel's jacket.[12]
-
Turbidity Monitoring: Continuously monitor the turbidity of the solution. This can be done visually or, for higher precision, by passing a laser beam through the solution and measuring the light intensity with a detector.[11]
-
Endpoint Determination: The solubility temperature is the point at which the last solid particles dissolve, resulting in a clear, homogenous solution and a sharp increase in transmitted light intensity.
-
Data Collection: Repeat this process for several different compositions (mole fractions) of the boronic acid in the solvent.
-
Data Analysis: Plot the mole fraction of the boronic acid against the corresponding solubility temperature to construct a solubility curve. This curve provides a comprehensive understanding of the compound's solubility behavior across a range of temperatures.
Section 4: Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize that proper safety protocols are non-negotiable. 4-Bromo-2-fluoro-3-methoxyphenylboronic acid, like many arylboronic acids, is classified as an irritant.
-
Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[13]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture to minimize boroxine formation.
Conclusion
4-Bromo-2-fluoro-3-methoxyphenylboronic acid is a valuable synthetic tool whose effective use is underpinned by a clear understanding of its solubility. While specific quantitative data remains sparse in the literature, a robust solubility profile can be predicted based on established principles governing boronic acids. Its solubility is highest in polar aprotic and ethereal solvents and is expected to be low in aqueous media at neutral pH, with a notable increase under basic conditions. The key challenges in its solubility determination—namely the equilibria with its boroxine anhydride and the pH-dependent speciation—can be overcome with well-designed experiments. The shake-flask and dynamic methods outlined in this guide provide the necessary frameworks for researchers to generate the precise, reliable data needed to accelerate their research and development efforts.
References
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Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4478–4486. Available from: [Link]
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Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. Available from: [Link]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available from: [Link]
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Ivanisevic, I., et al. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available from: [Link]
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PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Leszczyński, P., & Sporzyński, A. (2017). Solubility of phenylboronic compounds in water. ResearchGate. Available from: [Link]
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Sdoukos, A. T., & Tassios, D. P. (1983). Thermodynamics of aqueous solutions of boric acid. ResearchGate. Available from: [Link]
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Li, Z., et al. (2022). Eco-friendly Protocol for ipso-Bromination of Arylboronic Acids. DOI. Available from: [Link]
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Leszczyński, P., & Sporzyński, A. (2017). Solubility of phenylboronic compounds in water. SciSpace. Available from: [Link]
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LookChem. (n.d.). 3-Fluoro-4-methoxyphenylboronic acid. LookChem. Retrieved from [Link]
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